molecular formula C17H16N4O2 B6477621 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole CAS No. 1286726-60-0

3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B6477621
CAS No.: 1286726-60-0
M. Wt: 308.33 g/mol
InChI Key: LNRWFLWDPRICMB-UHFFFAOYSA-N
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Description

3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a complex organic compound featuring a unique structure that combines several functional groups, including a pyrrole ring, a benzoyl group, an azetidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Benzoylation: The pyrrole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.

    Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with various nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as antimicrobial, anti-inflammatory, and anticancer agents .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, due to the presence of the oxadiazole ring which is known for its electron-transporting capabilities.

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-triazole
  • 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activities. The combination of the azetidine and oxadiazole rings in a single molecule is relatively rare, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-18-16(23-19-12)14-10-21(11-14)17(22)13-4-6-15(7-5-13)20-8-2-3-9-20/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWFLWDPRICMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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